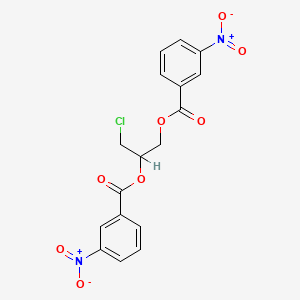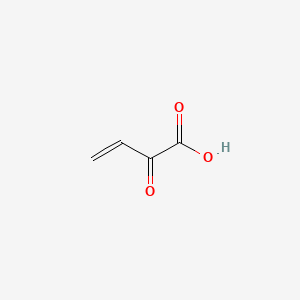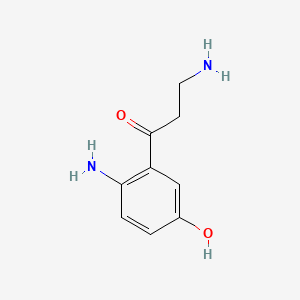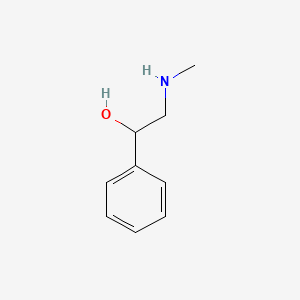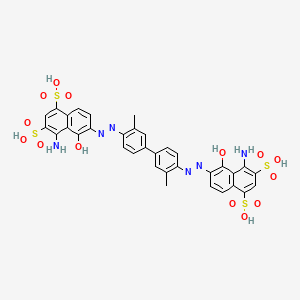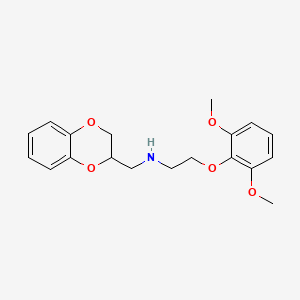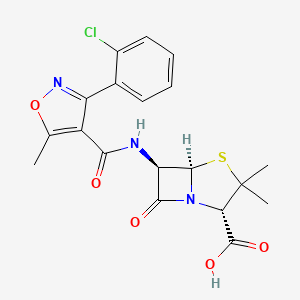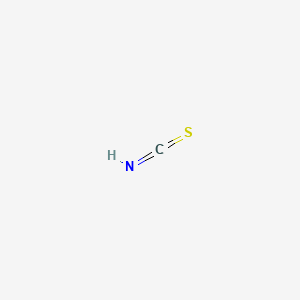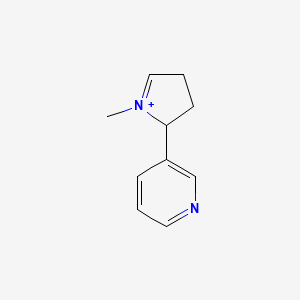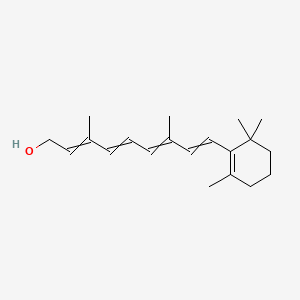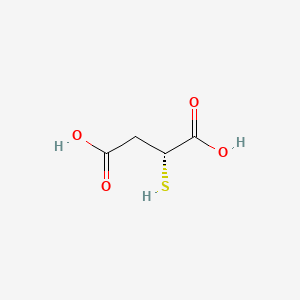
(R)-thiomalic acid
Descripción general
Descripción
(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.
Aplicaciones Científicas De Investigación
1. Anticancer Therapies
Thiolated polymers, such as those derived from (R)-thiomalic acid, have emerged as innovative approaches in anticancer therapies. These thiolated polymers, also known as thiomers, are used in the formulation of nanoformulations for drug delivery systems (DDSs). They have demonstrated the ability to overcome major drawbacks associated with the administration of various active pharmaceutical ingredients (APIs), particularly in cancer therapy. The chemistry of thiomers and their applications in anticancer formulations, especially for taxanes and siRNA, have been extensively studied, showcasing their significant potential in the field of cancer treatment (Grosso & de-Paz, 2021).
Propiedades
Número CAS |
20182-99-4 |
|---|---|
Nombre del producto |
(R)-thiomalic acid |
Fórmula molecular |
C4H6O4S |
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
(2R)-2-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
Clave InChI |
NJRXVEJTAYWCQJ-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)O)S)C(=O)O |
SMILES |
C(C(C(=O)O)S)C(=O)O |
SMILES canónico |
C(C(C(=O)O)S)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


